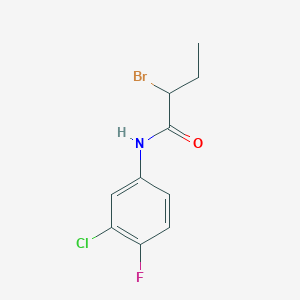
2-bromo-N-(3-chloro-4-fluorophenyl)butanamide
Overview
Description
“2-bromo-N-(3-chloro-4-fluorophenyl)butanamide” is an organic compound with the molecular formula C10H10BrClFNO . It belongs to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanamide chain with a bromine atom attached to the second carbon and a 3-chloro-4-fluorophenyl group attached via a nitrogen atom . The exact 3D structure can be obtained from a computed 3D SD file .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 387.1±42.0 °C and a predicted density of 1.590±0.06 g/cm3 . Its pKa is predicted to be 11.36±0.70 .Scientific Research Applications
2-bromo-N-(3-chloro-4-fluorophenyl)butanamide has been studied for its ability to interact with a variety of proteins, enzymes, and other molecules. It has been used to study the structure and function of proteins, as well as to investigate the mechanisms of action of various drugs. This compound has also been used to study the effects of environmental toxins on biological systems, and has been used to study the effects of radiation on cells.
Mechanism of Action
2-bromo-N-(3-chloro-4-fluorophenyl)butanamide has been shown to interact with proteins and enzymes in a variety of ways. It can bind to proteins and enzymes, altering their structure and function. It can also inhibit the activity of enzymes, preventing them from performing their normal functions. Additionally, this compound can interact with other molecules, such as DNA, and can affect the expression of genes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have immunomodulatory effects, and can act as an inhibitor of cell proliferation. Additionally, this compound has been shown to have an effect on the metabolism of lipids and carbohydrates.
Advantages and Limitations for Lab Experiments
2-bromo-N-(3-chloro-4-fluorophenyl)butanamide is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, it is important to note that this compound is a toxic compound and should be handled with care. Additionally, the effects of this compound can vary depending on the concentration and the specific application.
Future Directions
2-bromo-N-(3-chloro-4-fluorophenyl)butanamide has a variety of potential future applications. It could be used to study the structure and function of proteins, enzymes, and other molecules. It could also be used to investigate the mechanisms of action of various drugs. Additionally, this compound could be used to study the effects of environmental toxins on biological systems, and could be used to investigate the effects of radiation on cells. Furthermore, this compound could be used to study the effects of various compounds on the metabolism of lipids and carbohydrates. Finally, this compound could be used to develop new drugs or treatments for various diseases.
properties
IUPAC Name |
2-bromo-N-(3-chloro-4-fluorophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClFNO/c1-2-7(11)10(15)14-6-3-4-9(13)8(12)5-6/h3-5,7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABHQHUFXFSFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



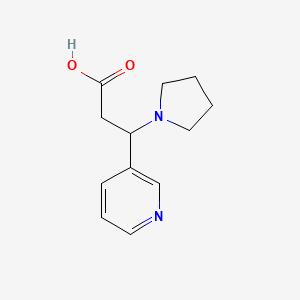
![2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1386811.png)
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)
![3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1386814.png)
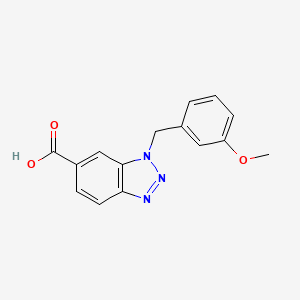

![2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid](/img/structure/B1386819.png)
![5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1386820.png)
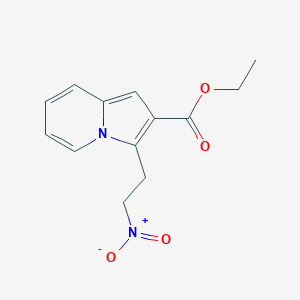
![N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386828.png)
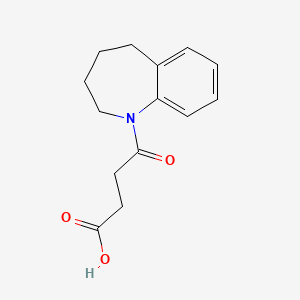
![(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid](/img/structure/B1386830.png)
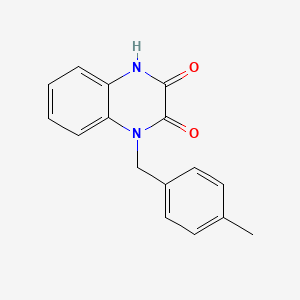
![6-(4-Methoxybenzyl)-5,7-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1386833.png)